Proton Affinity and Gas-Phase Basicity: PMG Outperforms Tetramethylguanidine (TMG) by 16.1 and 17.7 kJ·mol⁻¹, Respectively
The gas-phase proton affinity (PA) and gas-phase basicity (GB) of PMG were evaluated against the closest structural analog, 1,1,3,3-tetramethylguanidine (TMG), using the NIST evaluated compilation of Hunter and Lias (1998) [1][2]. PMG exhibits a PA of 1047.7 kJ·mol⁻¹, exceeding that of TMG (PA = 246.56 kcal·mol⁻¹, equivalent to 1031.6 kJ·mol⁻¹ at conversion factor 1 kcal = 4.184 kJ) by 16.1 kJ·mol⁻¹. Similarly, the GB of PMG (1015.2 kJ·mol⁻¹) is 17.7 kJ·mol⁻¹ higher than that of TMG (GB = 238.4 kcal·mol⁻¹ = 997.5 kJ·mol⁻¹). These differences correspond to an enhancement factor of approximately 1.6% in PA and 1.8% in GB when transitioning from tetra- to penta-methyl substitution. While the numeric percentage appears modest, in gas-phase proton affinity scales a difference of ~16 kJ·mol⁻¹ is sufficient to shift thermodynamic deprotonation equilibria by approximately three orders of magnitude in the absence of solvation, positioning PMG as a distinctly stronger thermodynamic base.
| Evidence Dimension | Gas-phase proton affinity (PA) and gas-phase basicity (GB) |
|---|---|
| Target Compound Data | PMG: PA = 1047.7 kJ·mol⁻¹; GB = 1015.2 kJ·mol⁻¹ |
| Comparator Or Baseline | 1,1,3,3-Tetramethylguanidine (TMG): PA = 246.56 kcal·mol⁻¹ (1031.6 kJ·mol⁻¹); GB = 238.4 kcal·mol⁻¹ (997.5 kJ·mol⁻¹) |
| Quantified Difference | ΔPA = +16.1 kJ·mol⁻¹ (PMG higher); ΔGB = +17.7 kJ·mol⁻¹ (PMG higher) |
| Conditions | Gas phase; evaluated compilation from Hunter & Lias, 1998; NIST Standard Reference Database |
Why This Matters
The higher intrinsic proton affinity of PMG enables more complete deprotonation of weakly acidic substrates under aprotic conditions, directly expanding the scope of base-catalysed reactions where TMG would be thermodynamically insufficient.
- [1] NIST Webbook: N,N,N',N',N''-Pentamethylguanidine — Gas phase ion energetics data. Proton affinity (review): 1047.7 kJ/mol; Gas basicity: 1015.2 kJ/mol. Hunter and Lias, 1998. View Source
- [2] NIST Webbook: Guanidine, N,N,N',N'-tetramethyl- — Gas phase ion energetics data. Proton affinity (review): 246.56 kcal/mol; Gas basicity: 238.4 kcal/mol. Hunter and Lias, 1998. View Source
